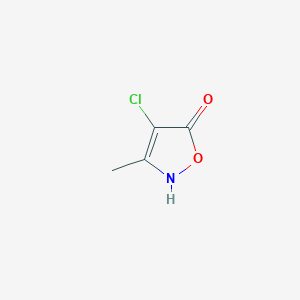
4-Chloro-5-hydroxy-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-hydroxy-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxy-3-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further modified to obtain the desired compound . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of AuCl3 to form substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-hydroxy-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Chloro-5-hydroxy-3-methylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA/RNA synthesis, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-5-methylisoxazole: This compound is structurally similar but lacks the chlorine atom at the 4-position.
5-Hydroxyisoquinoline: Another related compound with a different ring structure and additional functional groups.
Uniqueness: 4-Chloro-5-hydroxy-3-methylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other isoxazole derivatives may not be as effective .
Properties
Molecular Formula |
C4H4ClNO2 |
|---|---|
Molecular Weight |
133.53 g/mol |
IUPAC Name |
4-chloro-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)8-6-2/h6H,1H3 |
InChI Key |
JWALSRKZOFTEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















